4H-Pyrrolo[2,3-B]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-6-11-10(9)13-8/h1-6H,(H,11,13) |
InChI Key |
HHAVZJSLYVWZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CNC3=N2 |
Synonyms |
pyrrolo(2,3-b)quinoxaline |
Origin of Product |
United States |
A Landscape Rich in Nitrogen: the Context of 4h Pyrrolo 2,3 B Quinoxaline
Nitrogen-containing heterocyclic compounds are a vast and diverse class of organic molecules that form the bedrock of numerous natural products and synthetic therapeutic agents. researchgate.net Their prevalence in biological systems and their ability to interact with a wide array of biomolecular targets have made them a focal point of research in medicinal chemistry and materials science. researchgate.net The unique physicochemical properties endowed by the presence of nitrogen atoms within a cyclic framework allow for a multitude of chemical modifications, making them ideal scaffolds for drug design. nih.gov
4H-Pyrrolo[2,3-b]quinoxaline is a polycyclic aromatic heterocycle, structurally characterized by a pyrrole (B145914) ring fused to a quinoxaline (B1680401) core. This fusion of two distinct heterocyclic systems gives rise to a unique electronic and steric profile, offering a platform for the development of novel compounds with specific biological activities. Research into such fused systems is driven by the potential for discovering new chemical entities with enhanced or entirely new pharmacological properties compared to their constituent monocyclic or bicyclic counterparts.
The Privileged Scaffold: Quinoxaline in Chemical and Biological Research
The quinoxaline (B1680401) motif, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in compounds exhibiting a broad spectrum of biological activities. researchgate.net The versatility of the quinoxaline scaffold lies in its relatively straightforward synthesis, which allows for extensive structural modifications and the generation of large compound libraries for screening. researchgate.net
The significance of quinoxaline derivatives extends across various therapeutic areas, with documented efficacy as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. researchgate.net For instance, certain quinoxaline derivatives have shown promise as antitubercular agents, with some compounds demonstrating activity against multidrug-resistant strains of Mycobacterium tuberculosis. researchgate.net The ability of the quinoxaline core to serve as a versatile template for drug discovery is further underscored by the existence of quinoxaline-based compounds in various stages of drug development and even as approved clinical agents. mdpi.com
| Biological Activity of Quinoxaline Derivatives | Examples/Targets | Reference |
| Antibacterial | Mycobacterium tuberculosis, Gram-positive and Gram-negative bacteria | nih.govresearchgate.net |
| Antiviral | Influenza, SARS-CoV, SARS-CoV-2 | rsc.org |
| Anticancer | Various human cancer cell lines | researchgate.netmdpi.com |
| Antifungal | Various fungal strains | nih.govmdpi.com |
| Antiprotozoal | Malaria, Trypanosomiasis, Leishmaniasis | nih.govmdpi.com |
| Anti-inflammatory | Inhibition of inflammatory mediators | researchgate.net |
The Rise of a Polycycle: Evolution of Pyrrolo 2,3 B Quinoxaline Research
Classic and Modern Approaches to the Pyrrolo[2,3-b]quinoxaline Core Synthesis
The construction of the pyrrolo[2,3-b]quinoxaline scaffold has been approached through various classic and modern synthetic strategies, primarily involving annulation and condensation reactions.
Annulation Strategies for Constructing the Pyrrolo[2,3-b]quinoxaline Ring System
Annulation, the formation of a new ring onto a pre-existing one, is a fundamental approach to building the pyrrolo[2,3-b]quinoxaline system. These strategies often involve the construction of the pyrrole (B145914) ring onto a quinoxaline precursor or vice versa.
A notable annulation strategy involves the intramolecular oxidative cyclodehydrogenation of N-substituted-2-(quinoxalin-2-yl)thiophen-3-amines. nih.govcitedrive.comdntb.gov.ua This method has been successfully used to construct novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.govcitedrive.comdntb.gov.ua The process typically follows an initial Buchwald-Hartwig cross-coupling reaction to form the necessary amine precursor. nih.govmdpi.com The subsequent intramolecular cyclization is an SNH reaction, where a nucleophilic aromatic substitution of hydrogen occurs. nih.govmdpi.com This reaction is often facilitated by an acid, such as a solution of concentrated hydrochloric acid in ethanol (B145695), with air serving as the oxidizing agent. nih.gov
Another approach involves the annulation of an indole (B1671886) moiety to the quinoxaline core. mdpi.com This has been a common strategy for synthesizing indolo[2,3-b]quinoxalines, which are structurally related to the pyrrolo[2,3-b]quinoxaline system. mdpi.com
Condensation Reactions in Pyrrolo[2,3-b]quinoxaline Synthesis
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are a cornerstone of heterocyclic synthesis. For pyrrolo[2,3-b]quinoxalines, a prevalent method is the condensation of an o-phenylenediamine (B120857) derivative with a suitable pyrrole-based precursor.
One such method involves the reaction of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones with o-phenylenediamine. nih.govresearchgate.net This reaction can be catalyzed by an acid, such as citric acid or glacial acetic acid, and typically requires heating. nih.govresearchgate.net The optimization of reaction conditions, including the ratio of reactants and the choice of solvent, is crucial for achieving good yields. nih.gov For instance, using a 3:1 ratio of o-phenylenediamine to the 3-pyrroline-2-one (B142641) derivative in absolute ethanol at 80 °C with citric acid as a catalyst has been reported. nih.gov
Similarly, the condensation of N-aryl-3,4-dichloro-maleimides with o-phenylenediamine or its derivatives, like 4,5-dimethyl-1,2-phenylenediamine, has been employed to prepare 3-chloro-1-aryl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones. researchgate.net A classic example of quinoxaline synthesis that can be adapted for this scaffold is the reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, which often requires an acid catalyst and elevated temperatures. researchgate.netrsc.org
Palladium-Catalyzed Synthetic Protocols
Palladium catalysis has revolutionized organic synthesis, and its application in the construction of pyrrolo[2,3-b]quinoxalines is extensive. These methods offer high efficiency and functional group tolerance.
Buchwald-Hartwig Cross-Coupling and Subsequent Cyclizations
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds and is a key step in several synthetic routes to pyrrolo[2,3-b]quinoxalines. nih.govcitedrive.comdntb.gov.uamdpi.comurfu.ru This reaction is typically used to couple a halogenated quinoxaline or a related heterocyclic precursor with an amine.
A two-step approach for the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines utilizes an initial Buchwald-Hartwig cross-coupling followed by an intramolecular SNH reaction. nih.govmdpi.com For example, 2-(3-bromothiophen-2-yl)quinoxaline can be reacted with an amine like N,N'-dimethylethylenediamine (DMEDA) under Buchwald-Hartwig conditions. nih.gov The optimization of these conditions is critical to maximize the yield of the desired N-substituted amine and minimize side reactions like debromination. nih.gov Optimal conditions have been found to involve the use of a palladium catalyst, a suitable ligand, and a base. nih.govmdpi.com
The synthesis of piperazinyl-pyrrolo[1,2-a]quinoxalines, a related class of compounds, has also been achieved via a Buchwald-Hartwig cross-coupling reaction. rsc.org In this case, a bromo-substituted pyrrolo[1,2-a]quinoxaline (B1220188) is coupled with various substituted piperazines using a palladium catalyst (Pd₂(dba)₃), a ligand (BINAP), and a base (t-BuONa) in toluene (B28343) at 100 °C. rsc.org
Table 1: Optimization of Buchwald-Hartwig Reaction for the Synthesis of N¹,N¹-dimethyl-N²-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine nih.gov
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Pd(OAc)₂ | Tricyclohexylphosphine | t-BuONa | Toluene | MW, 15 min | - | - |
| ... | ... | ... | ... | ... | ... | ... | ... |
| 13-21 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 h | 75 |
Note: This table is a representation of the optimization process described in the source. Specific yields for each entry were not provided in the abstract.
Other Pd-Mediated Cyclization and Functionalization Strategies
Beyond the Buchwald-Hartwig reaction, palladium catalysts mediate a variety of other cyclization and functionalization reactions to afford pyrrolo[2,3-b]quinoxalines.
Sonogashira coupling, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been utilized in the synthesis of pyrrolo[2,3-b]quinoxaline derivatives. researchgate.net For instance, the reaction of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of a Pd/Cu catalyst can lead to the formation of 2-formyl-N-substituted pyrrolo[2,3-b]quinoxalines. researchgate.net
Palladium-catalyzed multicomponent reactions provide an efficient route to these heterocycles. researchgate.net One such reaction involves the Pd/C-catalyzed reaction of dichloroquinoxaline with hydrazine, phenylacetylene, and an aldehyde. nih.govresearchgate.net Another palladium-catalyzed cascade protocol involves the reaction of N-alkyl(aryl)-3-chloroquinoxaline-2-amines with calcium carbide and cyclohexanones or 2-phenylpropanal (B145474) to synthesize 2,3-disubstituted pyrrolo[2,3-b]quinoxalines. researchgate.net
Heck coupling followed by heteroannulation is another powerful palladium-catalyzed strategy. The reaction of N-alkyl/benzyl-3-chloroquinoxaline-2-amines with chalcones, catalyzed by Pd(OAc)₂, affords 1-alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalines in good yields. researchgate.net Furthermore, palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes has been shown to produce pyrrolo[2,3-b]quinolines, a closely related scaffold. koreascience.kr
Copper-Catalyzed Synthetic Methodologies
Copper catalysis offers a valuable alternative to palladium-based methods for the synthesis of pyrrolo[2,3-b]quinoxalines, often providing different reactivity and selectivity.
A notable copper-catalyzed method involves the reaction of 2-bromo-3-trifluoroacetamidoquinoxaline with various terminal alkynes. thieme-connect.comthieme-connect.com This reaction, conducted in the presence of catalytic amounts of copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), and potassium carbonate (K₂CO₃) in dioxane at 110 °C, yields 2-aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines in good to high yields. thieme-connect.comthieme-connect.com This method demonstrates a broad functional group tolerance. thieme-connect.com
Copper catalysis has also been employed in one-pot syntheses of related pyrrolo[1,2-a]quinoxaline derivatives from 2-formylazoles and o-aminoiodoarenes. sioc-journal.cn Additionally, a rapid, one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines has been achieved via a Cu-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide as an ammonia (B1221849) surrogate under ultrasound irradiation. researchgate.net
Table 2: Copper-Catalyzed Synthesis of 2-Aryl and 2-Heteroaryl Pyrrolo[2,3-b]quinoxalines thieme-connect.com
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-1H-pyrrolo[2,3-b]quinoxaline | 85 |
| 2 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline | 92 |
| 3 | 3-Ethynylquinoline | 2-(Quinolin-3-yl)-1H-pyrrolo[2,3-b]quinoxaline | - |
| ... | ... | ... | ... |
Note: This table is illustrative of the scope of the reaction. The source provides a more extensive list of examples.
Cu-Catalyzed Coupling-Cyclization-Desulfinylation Approaches
A robust one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines involves a copper-catalyzed coupling-cyclization-desulfinylation sequence. nih.gov This method utilizes 3-alkynyl-2-chloroquinoxalines and t-butyl sulfinamide, which serves as an ammonia surrogate. nih.gov The reaction is promoted by a Cu(OAc)₂ catalyst. nih.gov A plausible mechanism suggests that the copper(II) species participates in three key steps: the initial C-N coupling, the subsequent cyclization through the formation of a second C-N bond, and the final N-S bond cleavage. nih.gov This approach has been shown to be effective for producing pyrrolo[2,3-b]quinoxalines with a free NH group. nih.gov
Previously, a similar copper-catalyzed one-pot reaction employed methanesulfonamide (B31651) for the synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines. While effective, this earlier method required longer reaction times of 4-8 hours. nih.gov The use of t-butyl sulfinamide under ultrasound irradiation has been shown to significantly accelerate the reaction. nih.gov
Gold-Catalyzed Intramolecular Hydroamination Reactions
Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. mdpi.com A gold-catalyzed intramolecular hydroamination of suitably substituted N-alkynyl indoles provides an efficient route to functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.com This protocol demonstrates compatibility with a range of functional groups, including halogens, alkoxyl, cyano, ketone, and ester groups, affording the desired products in good to high yields. mdpi.com
The reaction proceeds under mild conditions, and theoretical calculations have been employed to rationalize the final step of the proposed reaction mechanism. mdpi.com Notably, this method selectively yields the 6-exo-dig cyclization product, with no formation of the 7-endo-dig cyclization isomers observed. mdpi.comresearchgate.net
| Substrate (N-alkynyl indole) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-propargyl indole derivative | [Au(JohnPhos)(MeCN)]SbF₆ | DCE | 60 | High | mdpi.comresearchgate.net |
| Substituted N-propargyl indole | AuCl₃ | DCE | 60 | Good to High | mdpi.comresearchgate.net |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste. wiley.comias.ac.in Several strategies have been developed for the synthesis of quinoxaline derivatives, which can be precursors to or include the pyrrolo[2,3-b]quinoxaline scaffold.
One such approach involves an acid-catalyzed three-component reaction of arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin (B602359) to produce functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives in good yields. ias.ac.in This method is notable for its operational simplicity and for generating water as the main byproduct. ias.ac.in
Another versatile method is the Ugi four-component reaction. Aromatic glyoxals, mono-Boc protected diaminoarenes, isonitriles, and formic acid can be reacted to form amido quinoxalines after a concluding Mumm rearrangement and subsequent deprotection/cyclization, often facilitated by microwave heating. wiley.com
Furthermore, a one-pot, two-step approach has been reported for the synthesis of 4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline derivatives. urfu.ru This modified protocol expands the utility of the Buchwald-Hartwig amination followed by an SₙH-reaction. urfu.ru
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Three-component | Arylglyoxals, quinoxalin-6-amine, 4-hydroxycoumarin | Acid-catalyzed, EtOH, reflux | 7H-pyrrolo[3,2-f]quinoxaline derivatives | Up to 75% | ias.ac.in |
| Ugi four-component | Aromatic glyoxals, mono-Boc protected diaminoarenes, isonitriles, formic acid | TFA, DCE, microwave heating | Amido quinoxalines | 39-49% | wiley.com |
| One-pot, two-step | 2-(3-bromo-thiophen-2-yl)quinoxaline, amines | Pd(OAc)₂, dppf, toluene, microwave; then HCl/EtOH, air | 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines | Good | mdpi.comnih.gov |
Advanced Synthesis Techniques and Conditions
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net The synthesis of halophenyl pyrrolo[2,3-b]quinoxalines has been significantly improved using a two-step, microwave-assisted method starting from 2,3-dioxopyrroles. researchgate.net This facile route involves the reaction of 2,3-dioxo-5-halophenyl pyrrole precursors with o-phenylenediamine in boiling acetic acid, followed by microwave irradiation at 180°C for 10 minutes to yield the target aromatized products. wiley.comresearchgate.net
Microwave assistance has also been crucial in optimizing the Buchwald-Hartwig cross-coupling reaction for the synthesis of precursors to 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines. mdpi.comnih.gov The use of microwave heating for just 15 minutes in the presence of a palladium catalyst significantly improved the efficiency of the coupling between 2-(3-bromo-thiophen-2-yl)quinoxaline and various amines. mdpi.comnih.gov
Sonochemical Synthesis Applications
Ultrasound irradiation is another advanced technique used to promote chemical reactions, often leading to shorter reaction times and improved yields. nih.gov A rapid and efficient one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines has been achieved via a Cu-catalyzed coupling-cyclization-desulfinylation reaction under ultrasound irradiation. nih.gov This sonochemical approach, which couples 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide, significantly reduces the reaction time compared to conventional heating methods. nih.gov The use of ultrasound provides the necessary energy to facilitate the catalytic cycle, including the initial C-N coupling and subsequent cyclization and desulfinylation steps. nih.gov
| Product | Conventional Method | Time (Conventional) | Advanced Technique | Time (Advanced) | Reference |
|---|---|---|---|---|---|
| 2-substituted pyrrolo[2,3-b]quinoxalines | Cu-catalyzed reaction with methanesulfonamide | 4-8 h | Ultrasound-assisted Cu-catalyzed reaction with t-butyl sulfinamide | Significantly reduced | nih.gov |
| Ethyl 2-(4-halophenyl)-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates | Conventional heating | Longer | Microwave irradiation (180°C) | 10 min | wiley.comresearchgate.net |
| N¹,N¹-dimethyl-N²-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine | Conventional heating | Longer | Microwave irradiation | 15 min | mdpi.comnih.gov |
Synthesis of Substituted this compound Scaffolds
The construction of the this compound core and its substituted variants is achieved through several strategic synthetic routes. These methods often involve the formation of the quinoxaline or pyrrole ring in the final steps, starting from appropriately substituted precursors.
A rapid, one-pot synthesis has been developed utilizing a copper-catalyzed coupling-cyclization-desulfinylation reaction of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide, which serves as an ammonia surrogate, under ultrasound irradiation. researchgate.net Another prominent method involves the condensation of o-phenylenediamine or its derivatives, such as 4,5-dimethyl-1,2-phenylenediamine, with N-aryl-3,4-dichloromaleimides to produce 3-chloro-1-aryl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones. researchgate.net
Palladium-catalyzed reactions are also pivotal in synthesizing this scaffold. For instance, the regioselective synthesis of 1-alkyl-2-aryl-3-acyl pyrrolo[2,3-b]quinoxalines has been accomplished through a Heck coupling reaction followed by heteroannulation. researchgate.net This reaction combines N-alkyl/benzyl-3-chloroquinoxaline-2-amines with chalcones using Pd(OAc)2 as the catalyst. researchgate.net Furthermore, Sonogashira coupling conditions have been employed in cascade reactions to build the scaffold; the coupling of N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of Pd/Cu catalysts can unexpectedly yield pyrrolo[2,3-b]quinoxaline-2-carbaldehydes. researchgate.net
The synthesis of substituted 3-hydroxy-3-pyrroline-2-one derivatives serves as a building block approach for accessing certain pyrrolo[2,3-b]quinoxalines. researchgate.netrsc.org For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been successfully synthesized and identified as a potent radical scavenger. rsc.org
Exploration of 4-Alkyl-4H-Thieno[2',3':4,5]pyrrolo[2,3-B]quinoxaline Derivatives
Significant research has been directed towards the synthesis of thieno-fused analogues of the parent scaffold, specifically 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines. nih.govcitedrive.commdpi.com These compounds are considered heterocyclic analogues of indolo[2,3-b]quinoxalines. nih.govmdpi.com A key synthetic strategy involves a two-step, one-pot sequence featuring a Buchwald-Hartwig cross-coupling reaction followed by an intramolecular oxidative cyclodehydrogenation (or SNH reaction). nih.govcitedrive.commdpi.comurfu.ru
The synthesis starts with a 2-(3-bromothiophen-2-yl)quinoxaline, which undergoes a palladium-catalyzed Buchwald-Hartwig amination with various N-alkylamines. nih.govmdpi.com The resulting N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amine intermediate is then subjected to intramolecular C-H functionalization. nih.govmdpi.com This cyclization is achieved by treating the reaction mixture with concentrated hydrochloric acid in ethanol, using air as the oxidizing agent, to yield the target 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines in good yields. nih.govmdpi.com This method has been used to prepare a series of derivatives with different alkyl groups at the N-4 position. nih.govmdpi.com
| Compound Name | Alkyl Group (R) at N-4 Position |
|---|---|
| 4-Methyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline | Methyl |
| 4-Ethyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline | Ethyl |
| 4-Propyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline | Propyl |
| 4-Butyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline | Butyl |
| 4-(2-(4H-Thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalin-4-yl)ethyl)morpholine | Morpholinoethyl |
Research on Pyrimido[5',4':4,5]pyrrolo[2,3-B]quinoxaline Derivatives
The fusion of a pyrimidine (B1678525) ring to the pyrroloquinoxaline core creates the pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxaline system and its isomers, which are another class of derivatives that have been synthesized and studied. While direct synthesis of the exact pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxaline is less commonly detailed, extensive work has been done on closely related pyrimido-fused quinoxaline systems.
One approach describes the synthesis of the pyrimido[5′,4′:5,6] researchgate.netCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline ring system. researchgate.net This is achieved through a one-pot heterocyclization of 5-amino-6-methylpyrimidine-4-thiols with 2,3-dichloroquinoxaline (B139996) in the presence of K2CO3 in dimethylformamide. researchgate.net The resulting scaffold can be further N-alkylated. researchgate.net
Another related system, pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline, has been synthesized starting from the reaction of 6-aminothiouracil with 2,3-dichloroquinoxaline. nih.gov The intermediate, 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one, is cyclized in DMF to form the core tetracyclic structure, which then serves as a key intermediate for further derivatization. nih.gov
Additionally, pyrimido[4,5-b]quinoxaline 5,10-dioxide derivatives have been synthesized from o-aminonitrilequinoxaline precursors. researchgate.net The pyrimidine ring is constructed through condensation with reagents like potassium cyanate, formamide, or carbon disulfide. researchgate.net
| Core Scaffold Name | Synthetic Precursors | Reference |
|---|---|---|
| Pyrimido[5′,4′:5,6] researchgate.netCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline | 5-Amino-6-methylpyrimidine-4-thiols and 2,3-dichloroquinoxaline | researchgate.net |
| 2-Aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one | 6-Aminothiouracil and 2,3-dichloroquinoxaline | nih.gov |
| Pyrimido[4,5-b]quinoxaline 5,10-dioxide | o-Aminonitrilequinoxaline derivative and potassium cyanate/formamide | researchgate.net |
Development of Other Fused and Hybrid Pyrroloquinoxaline Analogues
The versatility of the pyrroloquinoxaline scaffold is further demonstrated by its incorporation into more complex fused and hybrid molecular architectures. Chemists have successfully developed multi-component reactions to construct these elaborate systems in a single pot.
An efficient indium(III) chloride-catalyzed two-component reaction has been established for the synthesis of pyrrolo/indolo- and benzooxazepino-fused quinoxalines. acs.orgnih.gov This one-pot approach reacts 1-(2-aminophenyl)pyrroles with 2-propargyloxybenzaldehydes, generating three new carbon-nitrogen or carbon-carbon bonds and constructing a seven-membered 1,4-oxazepine (B8637140) ring fused to the pyrroloquinoxaline system. acs.orgnih.gov The proposed mechanism involves the formation of an imine, followed by an intramolecular electrophilic substitution on the pyrrole ring to form the pyrroloquinoxaline intermediate, and a subsequent 7-exo-dig nucleophilic addition to construct the oxazepine ring. nih.gov
Another novel class of hybrid molecules combines the pyrroloquinoxaline unit with a porphyrin ring. Meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins have been synthesized starting from 5-(4-amino-3-nitrophenyl)-10,15,20-triphenylporphyrin. beilstein-journals.org The synthesis involves a Clauson-Kaas reaction to form the pyrrole ring on the porphyrin's phenyl substituent, followed by a Pictet-Spengler cyclization with various aromatic aldehydes and subsequent oxidation to yield the final hybrid molecule. beilstein-journals.org Such hybrid structures are of interest for their unique photophysical properties. beilstein-journals.org
Other synthetic strategies, such as Pt(IV)-catalyzed hydroamination-triggered cyclization, have been used to access fused pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines from aminoaromatics and alkynes bearing a hydroxyl group. researchgate.net
Strategies for Functional Group Derivatization and Scaffold Expansion
Beyond the initial synthesis of the core scaffold, significant effort is dedicated to its subsequent modification to fine-tune properties and create diverse chemical libraries. These strategies involve functional group interconversion, derivatization, and further scaffold expansion.
N-alkylation is a common strategy to introduce various functional groups. acs.org For instance, on the related indolo[2,3-b]quinoxaline scaffold, solubilizing groups like tetraalkylammonium salts and glycol ethers have been attached via N-alkylation to modify the physicochemical properties of the molecule. acs.org This approach is directly applicable to the this compound system to enhance solubility or provide handles for further reactions.
Another powerful technique involves the derivatization of a pre-formed halo-substituted pyrroloquinoxaline. A 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) can undergo a Suzuki coupling reaction with a phenylboronic acid to introduce a benzaldehyde (B42025) group. tandfonline.com This aldehyde can then be subjected to reductive amination with various secondary amines, such as those containing benzimidazole (B57391) moieties, to attach complex side chains to the core scaffold. tandfonline.com This multi-step process highlights how a simple precursor can be elaborated into a diverse range of complex molecules. tandfonline.com
The expansion of the scaffold itself is also a viable strategy. The concept of using the inherent reactivity of the fused rings allows for further annulation reactions, building upon the existing polycyclic framework to create even larger and more complex heterocyclic systems.
Structure Activity Relationship Sar Studies of 4h Pyrrolo 2,3 B Quinoxaline Derivatives
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of 4H-pyrrolo[2,3-b]quinoxaline derivatives is intrinsically linked to their core heterocyclic structure. The fusion of a pyrrole (B145914) ring with a quinoxaline (B1680401) system creates a unique scaffold that has been identified as crucial for various pharmacological effects. mdpi.comijpsjournal.com The quinoxaline moiety, being an electron-deficient system, and the electron-rich pyrrole ring are key to the molecule's interactions with biological targets. vulcanchem.com
Research has shown that the unsubstituted this compound core is a foundational element for activity. mdpi.com The presence of the quinoxaline heterocycle is considered essential for the observed biological activities. researchgate.net Further modifications and the addition of other ring systems can significantly enhance these properties. For instance, the presence of an additional thiophene (B33073) ring fused to the pyrrolo[2,3-b]quinoxaline scaffold has been shown to enhance its activity. researchgate.net
In the context of antiviral activity, particularly against herpes viruses, specific structural features have been highlighted. Derivatives with a 6-(2-dimethylaminoethyl) side chain have demonstrated improved biological activity, which is attributed to their DNA binding properties. ipp.pt This indicates that not only the core scaffold but also specific side chains at defined positions are critical for conferring potent antiviral effects.
For antitubercular activity, the core scaffold of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline has been investigated. While many derivatives showed low activity, a derivative bearing an N,N-dimethylethan-1-amine moiety demonstrated notable antitubercular effects, suggesting the importance of this specific side chain for this particular biological action. nih.gov
Impact of Substituent Effects on Bioactivity Profiles
The bioactivity of this compound derivatives can be finely tuned by the introduction of various substituents at different positions of the heterocyclic core. The nature and position of these substituents play a pivotal role in modulating the pharmacological profile, including potency and selectivity.
Studies on anticancer quinoxalines have revealed that electron-releasing groups on the aromatic ring fused to the quinoxaline system tend to increase activity, while electron-withdrawing groups decrease it. mdpi.com Conversely, an electron-withdrawing group like a nitro group (NO2) at the seventh position of the quinoxaline nucleus diminishes the activity. mdpi.com For substituents on a phenyl ring attached to the quinoxaline system, electron-withdrawing groups such as chloro (Cl) have been found to produce higher activity than bromo (Br) or the electron-releasing methyl (CH3) group. mdpi.com
In a series of 2-substituted pyrrolo[2,3-b]quinoxalines evaluated for their potential to inhibit TNF-α, the nature and size of the substituent at the C-2 position were found to be critical. nih.gov Specific substitutions led to compounds with significant inhibitory activity. nih.gov For example, compounds with certain substituents at this position showed over 70% inhibition of TNF-α. nih.gov
The following table summarizes the observed effects of different substituents on the anticancer activity of quinoxaline derivatives:
| Position of Substitution | Type of Substituent | Effect on Anticancer Activity | Reference |
| Aromatic ring fused to quinoxaline | Electron-releasing group | Increase | mdpi.com |
| Aromatic ring fused to quinoxaline | Electron-withdrawing group | Decrease | mdpi.com |
| 7th position of quinoxaline | NO2 (Electron-withdrawing) | Decrease | mdpi.com |
| Phenyl ring attached to quinoxaline | Cl (Electron-withdrawing) | Higher than Br or CH3 | mdpi.com |
Conformational Analysis and its Correlation with Receptor Binding
The three-dimensional conformation of this compound derivatives is a critical determinant of their interaction with biological receptors. The spatial arrangement of atoms and functional groups dictates the molecule's ability to fit into the binding pocket of a target protein, thereby influencing its biological activity.
For pyrrolo[3,2-b]quinoxaline derivatives designed as kinase inhibitors, X-ray crystallography has confirmed a specific binding mode. nih.gov These inhibitors bind to the kinase in an inactive DFG-out conformation, where the pyrrolo[3,2-b]quinoxaline scaffold occupies the ATP binding site. nih.gov A phenyl substituent on the scaffold is located in a hydrophobic pocket that is formed when the kinase adopts this inactive conformation. nih.gov This specific conformational binding is key to their inhibitory action.
In the development of novel atypical antipsychotic agents based on a related pyrrolo mdpi.comresearchgate.netbenzothiazepine skeleton, conformational analysis helped to explain differences in receptor affinity. acs.org The lower affinity of one enantiomer for the D2 receptor was attributed to the difficulty in achieving the required conformation to optimally interact with the D2 pharmacophore. acs.org This highlights the importance of conformational flexibility and the ability to adopt a bioactive conformation for effective receptor binding.
Computational Approaches to SAR Prediction and Validation
Computational methods are increasingly employed to predict and validate the structure-activity relationships of this compound derivatives, accelerating the drug discovery process. These in silico techniques provide valuable insights into the molecular interactions that govern biological activity.
Molecular docking studies have been used to predict the binding affinities of 2-substituted pyrrolo[2,3-b]quinoxalines to the N-terminal RNA-binding domain (NTD) of the N-protein of SARS-CoV-2. nih.gov These computational assessments identified several compounds as promising candidates. nih.gov Similarly, for pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives, molecular docking revealed strong binding affinities to the main protease of COVID-19, particularly for phenyl and nitrophenyl-substituted variants. rsc.org
In the study of pyrrolo[2,3-b]quinoxaline derivatives as antioxidants, thermodynamic and kinetic calculations were used to evaluate their radical scavenging activity. nih.govresearchgate.net These computational studies indicated that certain derivatives exhibit significant hydroxyl radical scavenging activity, comparable to reference antioxidants like Trolox. nih.govresearchgate.net
Furthermore, in silico predictions of absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles are integral to the early-stage evaluation of these compounds. For a promising TNF-α inhibitor from the pyrrolo[2,3-b]quinoxaline series, a desirable ADME and acceptable toxicity profile were predicted computationally. nih.gov
The following table provides examples of computational approaches applied to the study of this compound derivatives:
| Computational Method | Application | Key Finding | Reference |
| Molecular Docking | Prediction of binding to SARS-CoV-2 N-protein | Identification of promising pyrrolo[2,3-b]quinoxaline candidates | nih.gov |
| Molecular Docking | Evaluation of binding to COVID-19 main protease | Strong binding affinities for pyridazino[4,5-b]quinoxaline (B102560) derivatives | rsc.org |
| Thermodynamic/Kinetic Calculations | Assessment of antioxidant activity | Prediction of high hydroxyl radical scavenging rates | nih.govresearchgate.net |
| In Silico ADME/Toxicity Prediction | Evaluation of drug-like properties | Desirable ADME and toxicity profile for a TNF-α inhibitor | nih.gov |
Research on Biological Activities and Mechanistic Insights of 4h Pyrrolo 2,3 B Quinoxaline
Research into Anticancer Activities and Molecular Mechanisms
Inhibition of Kinase Activity (e.g., Eph Tyrosine Kinases, EGFR)
Derivatives of the closely related pyrrolo[3,2-b]quinoxaline have been specifically designed and investigated as inhibitors of Eph (erythropoietin-producing hepatocellular) tyrosine kinases. nih.govresearchgate.net Certain quinoxaline (B1680401) derivatives have shown the ability to inhibit a range of kinases including EphA3, ABL1, EGFR, FLT3, KIT, and MET. nih.gov The design of these inhibitors has been informed by the X-ray structure of the EphA3 tyrosine kinase's catalytic domain. nih.gov Some of these compounds act as type II inhibitors, binding to the inactive DFG-out conformation of the kinase. nih.govacs.org
Notably, two novel pyrrolo[3,2-b]quinoxaline derivatives demonstrated significant inhibitory activity against a panel of 453 human kinases. nih.gov Their selectivity profiles indicated that they inhibit a broader range of kinases compared to earlier compounds, including several cyclin-dependent kinases (CDKs) and clinically relevant mutant kinases. nih.gov Furthermore, some 2-substituted-quinoxaline analogues have shown potential as inhibitors of both topoisomerase II and EGFR proteins, suggesting a multi-targeted approach to cancer therapy. rsc.org
Investigation of Anti-Proliferative Effects in Cellular Models
The anti-proliferative activity of 4H-pyrrolo[2,3-b]quinoxaline derivatives has been evaluated across various human cancer cell lines. For instance, a series of 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones demonstrated anti-proliferative effects against prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cancer cell lines. researchgate.net
Similarly, novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been tested for their ability to inhibit the proliferation of human leukemic cell lines (K562, U937, and HL60) and the breast cancer cell line (MCF7). tandfonline.comtandfonline.com The K562 leukemia cell line has shown particular sensitivity to certain optimized type II quinoxaline inhibitors, with GI50 values in the nanomolar range (31 and <10 nM). nih.gov
The anti-proliferative activity of various pyrroloquinoxaline derivatives is summarized in the interactive table below.
| Compound/Derivative | Cell Line(s) | Observed Effect | Reference(s) |
| 3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | PC3, Caco-2, HeLa | Anti-proliferative activity | researchgate.net |
| Pyrrolo[1,2-a]quinoxalines | K562, U937, HL60, MCF7 | Inhibition of proliferation | tandfonline.comtandfonline.com |
| Optimized type II quinoxaline inhibitors | K562 | GI50 values of 31 and <10 nM | nih.gov |
| 2-substituted-quinoxaline analogues | MCF-7 | Superior inhibitory effect compared to staurosporine | rsc.org |
| N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives | HeLa, MCF7, HepG2 | Potent anti-proliferative activity | dntb.gov.ua |
| Isatin-pyrrolo[2,3-d]pyrimidine derivatives | HepG2, MCF-7, MDA-MB-231, HeLa | Cytotoxic effect | nih.gov |
Induction of Programmed Cell Death Pathways (Apoptosis)
Research has shown that certain quinoxaline derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For example, a 2-substituted-quinoxaline analogue was found to induce apoptosis in MCF-7 breast cancer cells, as confirmed by Annexin V-FITC/PI analysis. rsc.org
The mechanism of apoptosis induction by these compounds often involves the modulation of key regulatory proteins. Studies on related quinoline-based compounds have demonstrated the upregulation of pro-apoptotic proteins like Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and activates caspases, particularly caspase-3, leading to the execution of the apoptotic program. researchgate.net Furthermore, some spirooxindole derivatives, which share structural similarities, have been shown to effectively modulate the expression of pro-apoptotic genes such as P53, Bax, and caspases-3, 8, and 9. frontiersin.org
Cell Cycle Modulation Studies
The ability of this compound derivatives and related compounds to interfere with the cell cycle is a key aspect of their anticancer activity. Mechanistic studies have revealed that these compounds can cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation.
For instance, a 2-substituted-quinoxaline analogue induced cell cycle arrest at the G1 transition in MCF-7 cells and also increased the percentage of cells arrested in the G2/M and pre-G1 phases. rsc.org Other studies on related heterocyclic compounds have also reported cell cycle arrest at the G2/M phase. dntb.gov.uaresearchgate.net In some cases, the effect on the cell cycle can be dose-dependent, with low concentrations causing a G1 phase arrest and higher concentrations leading to apoptosis. dntb.gov.ua Some pyrrolo[3,2-d]pyrimidine analogues have been shown to cause an accumulation of cells in the G2/M-phase, while others induce S phase arrest. researchgate.net
Modulation of Gene Expression Profiles
To gain a deeper understanding of the molecular mechanisms underlying the anticancer effects of these compounds, researchers have investigated their impact on gene expression profiles. Transcriptome analysis of K562 cells treated with a pyrrolo[3,2-b]quinoxaline inhibitor revealed significant changes in gene expression. nih.gov
The gene expression changes induced by this compound were found to be very similar to those caused by dasatinib, an approved anticancer drug. nih.gov Specifically, the compound led to the downregulation of MYC and E2F targets, which are gene sets known to be involved in cell proliferation and oxidative phosphorylation. nih.gov This suggests that the antiproliferative effects of these quinoxaline derivatives are, at least in part, mediated by their ability to alter the expression of genes crucial for cancer cell growth and metabolism.
Angiogenesis Inhibition Research
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is therefore a key strategy in cancer therapy. Research has shown that certain pyrrolo[3,2-b]quinoxaline derivatives possess anti-angiogenic properties. nih.gov
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVEC) have demonstrated the ability of these compounds to inhibit tube formation, a key step in angiogenesis. uzh.ch One particular compound showed a remarkable improvement in inhibiting angiogenesis in vitro compared to its parent compound. nih.gov These findings highlight the potential of pyrrolo[2,3-b]quinoxaline-based compounds to not only directly target cancer cells but also to disrupt the tumor microenvironment by cutting off its blood supply.
Research into Antimicrobial Activities
Antitubercular Activity Research against Mycobacterium tuberculosis
Derivatives of the quinoxaline scaffold, including pyrrolo[2,3-b]quinoxalines and their analogues, have been a subject of interest in the search for new antitubercular agents. mdpi.com The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. mdpi.com
A study focused on 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are analogues of indolo[2,3-b]quinoxalines, evaluated their activity against M. tuberculosis H37Rv. nih.govcitedrive.commdpi.com Most of the tested compounds showed low activity; however, one derivative, bearing an N,N-dimethylethan-1-amine moiety (compound 7b), demonstrated a moderate minimal inhibitory concentration (MIC) of 12.5 μg/mL. nih.govmdpi.com Notably, this compound also exhibited the same level of activity against an extensively drug-resistant (XDR) strain of M. tuberculosis, indicating its potential for further development. nih.govmdpi.com It was observed that these thieno-fused pyrroloquinoxaline derivatives were generally two-fold less active than their indolo[2,3-b]quinoxaline counterparts. nih.govmdpi.com
The pyrroloquinoxaline moiety itself is recognized as an attractive scaffold for its antimycobacterial properties. mdpi.com Other related structures, such as pyrrolo[1,2-a]quinoxalines, have also shown encouraging results. mdpi.com For example, certain pyrrolo[l,2-a]quinoxaline-2- or -4-carboxylic acid hydrazides have demonstrated interesting activity against M. tuberculosis H37Rv.
Table 1: Antitubercular Activity of a 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivative
| Compound | Target Strain | MIC (μg/mL) |
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative 7b | M. tuberculosis H37Rv | 12.5 nih.govmdpi.com |
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative 7b | XDR M. tuberculosis | 12.5 nih.govmdpi.com |
Antibacterial Spectrum and Mechanisms of Action
The antibacterial potential of pyrrolo[2,3-b]quinoxalines has been explored against various bacterial species. In one study, a series of 2-substituted pyrrolo[2,3-b]quinoxalines were tested for their antibacterial properties against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa. researchgate.net Several compounds from this series demonstrated inhibitory activity specifically against E. coli and B. spizizenii. researchgate.net
Another study on novel 2,3-diaminoquinoxaline derivatives, which share a core quinoxaline structure, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com Molecular docking studies of these compounds suggested a mechanism of action involving the quinolone-binding site of S. aureus DNA gyrase, indicating that these molecules may act as DNA intercalators. tandfonline.com This provides a plausible mechanism for how quinoxaline-based compounds might exert their antibacterial effects.
Research on related heterocyclic systems, such as 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, also highlights the antibacterial potential of this class of compounds. Several of these salts displayed activity against Staphylococcus aureus, with MIC values as low as 2–4 μg/mL. nih.gov
Table 2: Antibacterial Activity of 2-Substituted Pyrrolo[2,3-b]quinoxalines
| Compound Series | Bacterial Species | Activity |
| 2-substituted pyrrolo[2,3-b]quinoxalines (compounds 3a, 3g, 4a, 4h) | Escherichia coli | Inhibitory Activity researchgate.net |
| 2-substituted pyrrolo[2,3-b]quinoxalines (compounds 3a, 3g, 4a, 4h) | Bacillus spizizenii | Inhibitory Activity researchgate.net |
| 2-substituted pyrrolo[2,3-b]quinoxalines (compounds 3a, 3g, 4a, 4h) | Pseudomonas aeruginosa | No Reported Activity researchgate.net |
Antifungal Efficacy Studies
The quinoxaline scaffold and its derivatives have demonstrated notable antifungal properties. Specifically, pyrrolo[3,4-b]quinoxalines have been tested for antifungal efficacy against Candida albicans. ijpsjournal.com
Studies on related heterocyclic structures further support the potential for antifungal activity. For example, research on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts found that 15 out of 18 synthesized compounds exhibited both antibacterial and antifungal activity. nih.gov One particular compound, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c), showed a broad spectrum of activity, including against the fungus Cryptococcus neoformans. nih.gov While direct studies on the antifungal efficacy of this compound were limited in the provided results, the activity of structurally similar compounds suggests this is a promising area for future investigation.
Antiviral Research (e.g., Anti-Herpes, Anti-Influenza, Anti-SARS-CoV-2)
The broad-spectrum antiviral activity of quinoxaline derivatives has been well-documented against a range of viruses, including herpes simplex virus (HSV), influenza, and coronaviruses. nih.govijpsjournal.comnih.gov Indolo[2,3-b]quinoxaline derivatives, which are structurally related to the pyrrolo[2,3-b]quinoxaline core, have shown activity against HSV. nih.govijpsjournal.com For instance, the compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline displayed high activity against HSV, which was attributed to its DNA binding properties. ijpsjournal.com
In the context of influenza, pyrimido-pyrrolo-quinoxalinedione analogues have been investigated as inhibitors of the influenza nucleoprotein (NP), a key protein in viral transcription and packaging. researchgate.net These compounds were designed to disrupt viral replication by targeting NP. researchgate.net
Following the COVID-19 pandemic, significant research efforts were directed towards identifying inhibitors of SARS-CoV-2 proteins. The nucleocapsid (N) protein and the main protease (Mpro) have been identified as key drug targets. nih.govembopress.org
In silico docking studies have shown that 2-substituted pyrrolo[2,3-b]quinoxalines have promising binding affinities for the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 N-protein. researchgate.netnih.gov The N-protein is essential for packaging the viral RNA genome, and inhibiting its function can block viral replication. mdpi.comfrontiersin.org Docking simulations revealed that these pyrrolo[2,3-b]quinoxaline derivatives could fit into the ribonucleotide-binding pocket of the N-protein's NTD. nih.govfrontiersin.org The interaction of quinoxaline-based compounds with the N-protein NTD has been shown to impede the association of RNA with the protein, thereby inhibiting its function. nih.gov
Furthermore, other quinoxaline derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies suggest these compounds can establish both hydrophilic and hydrophobic interactions within the active site of Mpro, supporting their potential as anti-SARS-CoV-2 agents. nih.gov
Table 3: Investigated Antiviral Targets of Pyrrolo[2,3-b]quinoxaline and Related Compounds
| Compound Class | Virus | Target Protein | Method of Study |
| 2-substituted pyrrolo[2,3-b]quinoxalines | SARS-CoV-2 | N-protein N-terminal Domain (NTD) | In silico docking researchgate.netnih.gov |
| Quinoxaline derivatives | SARS-CoV-2 | Main Protease (Mpro) | In silico docking nih.gov |
| Pyrimido-pyrrolo-quinoxalinedione analogues | Influenza A | Nucleoprotein (NP) | Synthesis and biological evaluation researchgate.net |
| Indolo[2,3-b]quinoxaline derivatives | Herpes Simplex Virus (HSV) | Viral DNA (inferred) | Biological evaluation ijpsjournal.com |
Research into Antioxidant Activities and Radical Scavenging Mechanisms
The investigation into the antioxidant properties of this compound and its derivatives has focused on their ability to neutralize harmful free radicals, which are implicated in a variety of disease pathologies. Research in this area employs both experimental assays and computational studies to understand the radical scavenging capabilities and the underlying chemical mechanisms.
Assessment of Radical Scavenging Capabilities (e.g., DPPH, HO˙)
Beyond the DPPH assay, computational studies have been employed to investigate the scavenging potential against more biologically relevant radicals, such as the hydroxyl radical (HO˙). nih.govrsc.orgresearchgate.net These theoretical calculations indicated that compound 3a is a promising scavenger of HO˙ radicals within a physiological lipid environment. rsc.orgresearchgate.net The scavenging capability of this derivative in non-polar environments is reportedly comparable to that of reference antioxidants like Trolox and gallic acid. rsc.orgresearchgate.net
DPPH Radical Scavenging Activity of Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound | DPPH Inhibition (%) at 128 µg/mL | Reference Compound | Activity (mM) |
|---|---|---|---|
| Compound 3a | 24% | Quercetin | 0.033 mM |
| Compound 3b | 7% | ||
| Compound 3c | 20% | ||
| Compound 3d | 9% | ||
| Compound 3e | 18% |
Data sourced from a DPPH antioxidant assay. rsc.org
Thermodynamic and Kinetic Analyses of Antioxidant Processes
To elucidate the mechanisms behind the observed antioxidant activity, thermodynamic and kinetic analyses have been performed, particularly for the most promising derivatives. rsc.orgresearchgate.net Computational chemistry, using methods like the QM-ORSA protocol, has been instrumental in this area. researchgate.net Studies focusing on ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (compound 3a) have provided detailed insights into its interaction with different radical species. nih.govrsc.orgresearchgate.net
Calculated Antioxidant Parameters for a Lead Pyrrolo[2,3-b]quinoxaline Derivative
| Parameter | Radical Species | Value | Solvent/Environment |
|---|---|---|---|
| Overall Rate Constant (k_overall) | HO˙ (Hydroxyl Radical) | 8.56 × 10⁸ M⁻¹s⁻¹ | Pentyl Ethanoate (Non-polar) |
| Scavenging Capability | HOO˙ (Hydroperoxyl Radical) | Ineffective | Non-polar Media |
Data derived from computational thermodynamic and kinetic studies. nih.govrsc.orgrsc.org
Other Significant Biological Research Areas
Beyond antioxidant activity, the unique heterocyclic structure of the this compound scaffold has prompted investigations into its potential for treating a range of other conditions, including metabolic and neurodegenerative diseases, as well as inflammatory disorders.
Studies on Anti-Diabetic Properties
The broader family of quinoxaline derivatives has been recognized for its potential anti-diabetic activities. researchgate.netijpsjournal.comresearchgate.net Research has shown that certain quinoxaline-based compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. researchgate.net While direct studies on this compound itself are limited in this specific context, research on closely related indolo[2,3-b]quinoxaline derivatives has indicated their potential as anti-diabetic agents. mdpi.comnih.gov This suggests that the fused pyrrolo-quinoxaline core could be a valuable pharmacophore for developing new therapies for diabetes. For example, a study on a different quinoxaline derivative, N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA), demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with its efficacy being comparable to the standard drug acarbose (B1664774) in docking studies. researchgate.net
Anti-Diabetic Enzyme Inhibition by a Related Quinoxaline Derivative (NPOQA)
| Compound | Target Enzyme | Binding Affinity (kcal/mol) from Docking |
|---|---|---|
| NPOQA | α-glucosidase | -6.5 |
| NPOQA | α-amylase | -6.9 |
| Acarbose (Standard) | α-glucosidase | Not Reported |
| Acarbose (Standard) | α-amylase | Not Reported |
Data from in silico molecular docking studies on a related quinoxaline derivative. researchgate.net
Investigations into Neurodegenerative Disease Research Potential
Compounds containing the indolo[2,3-b]quinoxaline scaffold, which is structurally analogous to this compound, have been identified as having potential for the treatment of neurodegenerative diseases. mdpi.comnih.gov The therapeutic interest in quinoxaline-based structures for neurological disorders is broad, given their diverse biological activities. ijpsjournal.com While specific research targeting this compound for neurodegenerative conditions is still emerging, the proven activity of its close chemical relatives provides a strong rationale for future investigations in this area.
Research on Phosphodiesterase (PDE-4) and Tumor Necrosis Factor-Alpha (TNF-α) Inhibition
A significant area of research for 2-substituted pyrrolo[2,3-b]quinoxalines has been their potential as anti-inflammatory agents through the inhibition of phosphodiesterase-4 (PDE-4) and the subsequent reduction of tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov Elevated levels of TNF-α are associated with inflammatory cytokine storms, and PDE-4 inhibitors are known to modulate these responses. nih.gov
In vitro assays demonstrated that several 2-substituted pyrrolo[2,3-b]quinoxaline derivatives effectively inhibit TNF-α. nih.gov Compounds with specific substitutions at the C-2 position showed promising activity, with some derivatives exhibiting inhibition greater than 70% at a 10 µM concentration. nih.gov The nature and size of the substituent on the pyrrolo[2,3-b]quinoxaline ring were found to be key factors influencing the inhibitory potency. nih.gov This line of research highlights the potential of this scaffold in developing treatments for inflammatory conditions. researchgate.net
In Vitro TNF-α Inhibition by 2-Substituted Pyrrolo[2,3-b]quinoxaline Derivatives
| Compound | Inhibition of TNF-α at 10 µM |
|---|---|
| Compound 3a | > 60% |
| Compound 3b | > 60% |
| Compound 3c | > 70% |
| Compound 3d | > 70% |
| Compound 3f | > 60% |
| Compound 3g | > 60% |
| Compound 3i | > 70% |
| Compound 3j | > 70% |
| Rolipram (Reference) | Reported as Reference |
| Thalidomide (Reference) | Reported as Reference |
Data sourced from in vitro inhibition assays. nih.gov
Anticoagulant Activity Research
Investigations into the biological activities of compounds structurally related to this compound have revealed promising anticoagulant potential. Specifically, research on indolo[2,3-b]quinoxaline derivatives has noted their potential as anticoagulant agents. nih.govresearchgate.net
One study highlighted that a series of indolo[2,3-b]quinoxaline derivatives displayed moderate anticoagulant activities. nih.govmdpi.com This has spurred further interest in this class of compounds for the development of novel anticoagulants. nih.gov The research in this area often involves the synthesis of various derivatives and screening them for their ability to interfere with the coagulation cascade.
In a related vein, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic analogs of indolo[2,3-b]quinoxalines, was undertaken to explore their biological activities. nih.govmdpi.com While the primary focus of the published study was on their antitubercular effects, the foundational work on the related indolo[2,3-b]quinoxalines suggests that these thieno-pyrrolo-quinoxaline derivatives might also possess anticoagulant properties worth investigating. nih.gov
Further research into other related azoloazine compounds has identified some with significant anticoagulant activity. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated anticoagulant effects that are comparable to or even exceed that of the established anticoagulant drug, dabigatran (B194492) etexilate. nih.govresearchgate.net One particular compound, 7,5-Di(2-thienyl)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, was found to be particularly potent, prolonging the thrombin time significantly. researchgate.netresearchgate.net This compound was shown to inhibit thrombin (factor IIa), and its anticoagulant effect was observed to be enhanced during a systemic inflammatory reaction. researchgate.net
Although direct and detailed research on the anticoagulant activity of this compound is not extensively documented, the findings for these closely related structures suggest that the broader pyrroloquinoxaline scaffold is a promising area for the discovery of new anticoagulant agents.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, it is used to predict the interaction between a small molecule ligand and a protein's binding site.
Prediction of Binding Affinities and Modes
Molecular docking studies have been widely employed to predict the binding affinities and modes of 4H-pyrrolo[2,3-b]quinoxaline derivatives with various biological targets. These studies provide valuable insights into the potential of these compounds as inhibitors of specific enzymes or receptors. For instance, in the pursuit of novel anticancer agents, the binding affinity of several quinoxaline (B1680401) derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, has been investigated. ekb.eg The results, as shown in Table 1, indicate that some of these derivatives exhibit strong binding affinities, suggesting their potential as VEGFR-2 inhibitors. ekb.eg
Similarly, in the search for new antimicrobial agents, molecular docking has been used to evaluate the interaction of 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives with potential antitubercular targets. mdpi.comnih.gov Furthermore, the binding of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, a related structural class, to the main protease (Mpro) of SARS-CoV-2 has been explored, with some compounds showing promising binding energies. nih.govrsc.org The binding affinities of various quinoxaline derivatives against different protein targets are summarized in the following interactive table.
Table 1: Predicted Binding Affinities of Quinoxaline Derivatives from Molecular Docking Studies
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Quinoxaline Derivative I | VEGFR-2 | -12.13 |
| Quinoxaline Derivative II | VEGFR-2 | -11.93 |
| Quinoxaline Derivative III | VEGFR-2 | -15.63 |
| Quinoxaline Derivative IV | VEGFR-2 | -17.11 |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | SARS-CoV-2 Mpro | -7.6 |
| Pyridazino[4,5-b]quinoxaline-1(2H)-one (phenyl substituted) | SARS-CoV-2 Mpro | -7.6 |
Elucidation of Plausible Mechanisms of Action
Beyond predicting binding affinities, molecular docking plays a crucial role in elucidating the plausible mechanisms of action of this compound derivatives at the molecular level. By visualizing the docked poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, docking studies of 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives against a potential antitubercular target revealed the formation of hydrogen bonds with key amino acid residues like Ser8. mdpi.com Some derivatives also formed sulfur-X bonds with Met121, an interaction attributed to the thiophene (B33073) fragment. mdpi.com In another study, the interaction of a pyrrolo[3,2-b]quinoxaline derivative with the EphA3 tyrosine kinase showed that the scaffold occupies the ATP binding site, forming four hydrogen bonds within the hinge region of the kinase. nih.gov Specifically, the amino substituent at position 2 engages in a bifurcated hydrogen bond with the side chain of Thr693 and the backbone carbonyl of Glu694, while the amide substituent at position 3 forms two hydrogen bonds with the backbone of Met696. nih.gov
These detailed interaction patterns, summarized in Table 2, provide a rational basis for the observed biological activities and guide the design of new derivatives with improved potency and selectivity. nih.gov The understanding of these weak intermolecular interactions is fundamental in drug design. plos.org
Table 2: Key Molecular Interactions of Quinoxaline Derivatives with Protein Targets
| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines | Antitubercular Target | Ser8, Met121 | Hydrogen bond, Sulfur-X bond |
| Pyrrolo[3,2-b]quinoxaline | EphA3 Tyrosine Kinase | Thr693, Glu694, Met696 | Hydrogen bond |
| Quinoxaline urea (B33335) analog | IKKβ | Not specified | Phosphorylation inhibition |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intrinsic properties of molecules like this compound. These methods provide insights into the electronic structure, stability, and reactivity of these compounds.
Investigation of Electronic Properties and Stability
DFT calculations are frequently used to determine the electronic properties of quinoxaline derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule.
For a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline derivative, DFT calculations at the B3LYP/6–31G(d,p) level determined the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov In another study on 2,3-diphenylquinoxaline (B159395) derivatives, DFT calculations were used to investigate their potential as bipolar materials for organic solar cells, with HOMO and LUMO levels indicating good semiconducting properties. d-nb.info The electronic properties of various quinoxaline derivatives are detailed in the interactive table below.
Table 3: Calculated Electronic Properties of Quinoxaline Derivatives using DFT
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | -6.0504 | -3.2446 | 2.8058 |
| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 |
Theoretical Evaluation of Reactivity and Reaction Mechanisms
Theoretical calculations are also employed to evaluate the reactivity of this compound derivatives and to propose plausible mechanisms for their synthesis. For instance, a proposed mechanism for the synthesis of pyrrolo[2,3-b]quinoxalines involves the initial formation of an intermediate through the reaction of a 3-pyrroline-2-one (B142641) derivative with o-phenylenediamine (B120857), followed by intramolecular cyclization and subsequent oxidative dehydrogenation to yield the final product. rsc.org
DFT studies on various quinoxaline derivatives have also shed light on their reactivity in different chemical environments. For example, in a study of quinoxaline derivatives as dye sensitizers for solar cells, DFT calculations were used to analyze the intramolecular charge transfer (ICT) characteristics, which are crucial for their function. nih.gov The distribution of HOMO and LUMO orbitals across the molecule provided insights into the electron-donating and electron-accepting regions, which in turn dictates the reactivity and efficiency of the charge transfer process. nih.gov
In Silico Screening for Potential Biological Activity
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach has been applied to the this compound scaffold to explore its potential against a wide range of biological targets.
For example, in the context of the COVID-19 pandemic, in silico docking simulation studies were performed to evaluate the molecular interactions of a series of 2-substituted pyrrolo[2,3-b]quinoxaline derivatives with the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid protein. nih.gov Several of these compounds showed promising binding affinities, suggesting their potential as antiviral agents. nih.gov Similarly, virtual screening has been utilized to identify potential DNA intercalating antiviral agents from libraries containing quinoxaline derivatives. researchgate.net
The use of in silico screening allows for the rapid and cost-effective evaluation of a large number of compounds, prioritizing those with the highest predicted activity for further experimental investigation. This approach significantly accelerates the drug discovery process for scaffolds like this compound.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Prioritization
In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. sigmaaldrich.com The application of computational and theoretical chemistry to predict these properties allows for the efficient screening of large libraries of compounds, helping to prioritize those with the most promising pharmacokinetic profiles for further experimental investigation. researchgate.net This in silico approach significantly reduces the time and resources that might otherwise be expended on candidates destined to fail due to poor ADME characteristics. For the this compound scaffold, computational tools are instrumental in evaluating its potential as a viable therapeutic agent.
Detailed Research Findings
Research into derivatives of this compound has utilized in silico ADME predictions to identify promising candidates for various therapeutic applications. One notable study focused on a series of 2-substituted pyrrolo[2,3-b]quinoxalines for their potential to attenuate the cytokine storm associated with COVID-19. nih.gov In this research, several synthesized compounds underwent in silico evaluation of their ADME profiles to determine their drug-likeness and to prioritize them for further biological testing. nih.gov
Among the synthesized molecules, compounds designated as 3c , 3i , and 3j were subjected to computational ADME prediction. nih.gov The analysis of these compounds was crucial in identifying which of them possessed a desirable balance of properties that would make them suitable for further development. Specifically, compound 3i emerged as a promising candidate, exhibiting a favorable ADME profile alongside an acceptable predicted toxicity profile. nih.gov This prioritization, based on computational data, guided the subsequent in vitro testing, where compound 3i demonstrated significant inhibitory activity against TNF-α, a key cytokine implicated in the inflammatory response. nih.govdovepress.com
The computational evaluation of these compounds typically involves the prediction of a range of physicochemical and pharmacokinetic parameters. These often include molecular weight, lipophilicity (logP), aqueous solubility, and the potential for oral bioavailability, often guided by frameworks such as Lipinski's rule of five. The aim is to flag any potential liabilities that could hamper the development of the compound into a successful drug.
The following interactive data table summarizes the computationally predicted ADME properties for the prioritized 2-substituted pyrrolo[2,3-b]quinoxaline derivatives from the aforementioned study.
Interactive Data Table: Predicted ADME Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Water Solubility | Oral Bioavailability (Predicted) | Notes |
| 3c | C17H12N4 | 288.31 | High | Low | Moderate | A 2-substituted pyrrolo[2,3-b]quinoxaline derivative. |
| 3i | C19H18N4 | 314.38 | Moderate | Moderate | Good | Identified as a promising hit with a desirable ADME profile. nih.gov |
| 3j | C18H15N5 | 313.35 | Moderate | Moderate | Good | A 2-substituted pyrrolo[2,3-b]quinoxaline derivative. |
This table is a representation of data discussed in the cited research. nih.gov The specific numerical values for LogP, Water Solubility, and Oral Bioavailability are qualitative summaries based on the findings.
The use of in silico ADME predictions for the this compound scaffold and its derivatives exemplifies a modern approach to drug discovery. By integrating computational chemistry at an early stage, researchers can make more informed decisions, focusing resources on compounds that not only exhibit potent biological activity but also possess the pharmacokinetic properties necessary for therapeutic success. This strategy of prioritizing research based on predicted ADME profiles is crucial for accelerating the development of new and effective medicines. sigmaaldrich.com
Applications in Advanced Materials and Chemical Sensing
Research into Optoelectronic Device Applications
The rigid, planar, and electron-deficient nature of the quinoxaline (B1680401) core, combined with the electron-rich pyrrole (B145914) ring, creates a versatile donor-acceptor system. This structure is highly sought after for developing organic materials with tunable electronic properties for advanced device applications. d-nb.inforesearchgate.net
Derivatives of the broader indolo- and pyrrolo-quinoxaline class are actively investigated as functional components in organic electronic devices. mdpi.comnih.gov Their inherent properties make them suitable for use as organic semiconductors and as materials for emitting layers in organic light-emitting diodes (OLEDs). mdpi.comgoogle.comresearchgate.net The performance of these materials is dictated by their molecular structure, which influences crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net
Patents have described quinoxaline derivatives for application as host or guest materials in the emitting layer, as well as in the electron or hole transporting layers of OLED devices. google.com By chemically modifying the core structure, researchers can fine-tune the electronic and photophysical characteristics to achieve desired performance, such as creating bipolar host materials with high triplet energies, which are essential for efficient phosphorescent OLEDs (PhOLEDs). d-nb.info This structural tuning allows for the development of materials that facilitate balanced charge transport and injection, leading to more efficient and stable devices. d-nb.info
Development of Chemosensors for Ion Detection
The 4H-Pyrrolo[2,3-b]quinoxaline framework is an excellent platform for designing optical chemosensors. These sensors signal the presence of specific ions through a visible change in color or fluorescence, a process that is often highly selective and sensitive. ufrn.briitpkd.ac.in The core structure typically contains N-H groups from the pyrrole ring that can act as hydrogen-bond donors, providing a binding site for anions. nih.gov This interaction perturbs the electronic structure of the molecule, leading to a detectable optical response.
Sensors based on the this compound scaffold operate through distinct optical signaling mechanisms upon binding with a target ion. These are broadly categorized as chromogenic (color-changing) and fluorogenic (fluorescence-changing) responses. nih.gov
A chromogenic response involves a visible color change, which is caused by a shift in the molecule's UV-visible absorption spectrum. For instance, the deprotonation of the pyrrole N-H group by a basic anion can alter the intramolecular charge transfer (ICT) characteristics of the sensor, resulting in a color change perceptible to the naked eye. nih.govunam.edu.na
A fluorogenic response involves a change in the fluorescence intensity or wavelength. rsc.org Many pyrroloquinoxaline-based sensors are designed to be "turn-on" fluorescent sensors, where the fluorescence is significantly enhanced upon binding an ion. nih.gov Conversely, a "turn-off" response involves the quenching or diminishing of fluorescence. iitpkd.ac.in These changes are often governed by photophysical processes such as:
Intramolecular Charge Transfer (ICT): The binding of an ion can enhance or alter the ICT character of the excited state, leading to a new, highly emissive state. This is a common mechanism for turn-on fluorescence, as seen in some zinc ion sensors where complexation leads to a rigid, more fluorescent structure. ufrn.brrsc.org
Photoinduced Electron Transfer (PET): In some designs, a PET process from a receptor unit to the fluorophore quenches the fluorescence in the free sensor. When a target ion binds to the receptor, it inhibits the PET process, thereby "turning on" the fluorescence. mdpi.com
Researchers have successfully developed this compound derivatives that can selectively detect specific metal cations and anions, even in the presence of other competing ions.
Anion Sensing: The parent dipyrrolylquinoxaline (DPQ) structure has shown a remarkable ability to sense anions. Studies have demonstrated its high selectivity for the fluoride (B91410) (F⁻) anion over other anions like chloride (Cl⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). By introducing electron-withdrawing groups to the quinoxaline ring, the sensitivity and binding affinity for fluoride can be significantly enhanced. nih.gov
| Sensor | Substituent | Analyte | Association Constant (Kₐ) in M⁻¹ | Selectivity Ratio (Kₐ F⁻ / Kₐ Other) |
|---|---|---|---|---|
| Dipyrrolylquinoxaline (DPQ) | None | F⁻ | 18,200 | - |
| Cl⁻ | 50 | > 360 | ||
| H₂PO₄⁻ | 60 | > 300 | ||
| Nitro-DPQ | Nitro group | F⁻ | 118,000 | - |
| Cl⁻ | 65 | > 1800 | ||
| H₂PO₄⁻ | 80 | > 1400 |
Table 1: Association constants and selectivity of dipyrrolylquinoxaline (DPQ) and its nitro-derivative for various anions in DCM, highlighting the enhanced and selective binding for fluoride. Data sourced from nih.gov.
Cation Sensing: Functionalized pyrrolo[2,3-b]quinoxaline derivatives have been engineered to be highly selective sensors for various metal cations. By attaching specific chelating groups, sensors have been developed for the fluorogenic detection of zinc (Zn²⁺), showing high selectivity over other cations. ufrn.brrsc.org One such sensor formed a 1:1 complex with Zn²⁺ with a high association constant (log K = 6.13). ufrn.br Other derivatives have proven to be selective chromogenic sensors for copper (Cu²⁺). ufrn.br
| Sensor Base | Target Cation | Sensing Type | Key Finding |
|---|---|---|---|
| Polyfunctionalized pyrrolo[2,3-b]quinoxaline | Zn²⁺ | Fluorogenic ("turn-on") | Forms a selective 1:1 complex with log K = 6.13. ufrn.br |
| Pyrrolo[2,3-b]quinoxaline with aminoethylpyridine chain | Zn²⁺ | Fluorogenic (dual emission) | Highly selective ICT receptor for zinc. rsc.org |
| Quinoxaline-carboxamide derivative | Cu²⁺ | Chromogenic | Proved to be a selective sensor for Cu²⁺ over other cations. ufrn.br |
Table 2: Examples of metal cation sensing by this compound derivatives. Data sourced from ufrn.brrsc.org.
A combination of spectroscopic methods and theoretical calculations is crucial for elucidating the precise mechanisms of ion sensing.
Spectroscopic analysis techniques like UV-Vis and fluorescence titration are used to monitor the changes in optical properties as the ion concentration increases. These experiments allow for the determination of the binding stoichiometry (the ratio of sensor to ion in the complex, e.g., 1:1 or 1:2) and the binding or association constant (Kₐ), which quantifies the sensor's affinity for the ion. nih.govufrn.brunam.edu.na ¹H NMR spectroscopy is also used to identify the specific atoms involved in the binding, such as the pyrrole N-H protons, by observing shifts in their signals upon addition of the analyte. researchgate.netrasayanjournal.co.in In some cases, X-ray crystallography has provided definitive structural evidence of the sensor-ion complex. ufrn.brrsc.org
Theoretical analysis , primarily using Density Functional Theory (DFT), provides deep insights into the sensing mechanism at the molecular level. nih.govacs.orgresearchgate.net DFT calculations can model the geometries of the sensor before and after ion binding and compute the changes in the molecule's electronic structure, including the HOMO and LUMO energy levels. nih.gov These calculations help to rationalize the observed spectroscopic changes. For example, theoretical studies can confirm that an observed "turn-on" fluorescence response is due to the inhibition of a PET process or a change in the ICT character of the molecule upon complexation with an ion. mdpi.comnih.gov
Future Perspectives and Emerging Research Directions
Design of Next-Generation Pyrrolo[2,3-b]quinoxaline Scaffolds
The development of novel 4H-pyrrolo[2,3-b]quinoxaline scaffolds is a key area of future research, aiming to improve efficacy, selectivity, and pharmacokinetic properties. A primary strategy involves the fusion of additional ring systems to the core structure. For instance, the design of indolo[2,3-b]quinoxaline as a new anolyte scaffold for nonaqueous redox flow batteries was achieved by fusing a π-donor nitrogen atom, which expands the aromatic conjugated π-system for better charge delocalization and stability. acs.org This approach of creating more complex polycyclic structures holds promise for tuning the electronic and steric properties of the molecule for various applications.
Another approach is the strategic introduction of diverse substituents. The N6-atom in the indolo[2,3-b]quinoxaline scaffold, for example, provides a convenient point for further derivatization, allowing for the synthesis of a wide range of analogues. acs.org The exploration of different substitution patterns on the pyrrole (B145914) and quinoxaline (B1680401) rings can lead to compounds with enhanced biological activity and selectivity towards specific targets. researchgate.net Structure-based drug design, utilizing X-ray crystallography data of target-ligand complexes, will be instrumental in guiding the rational design of these next-generation scaffolds. nih.gov For example, the crystal structure of the EphA3 tyrosine kinase in complex with a pyrrolo[3,2-b]quinoxaline inhibitor has been used to design novel type I1/2 and type II inhibitors with improved affinity and selectivity. nih.gov
Integration with Advanced Screening and Characterization Technologies
The discovery of new bioactive this compound derivatives will be accelerated by the integration of advanced screening and characterization technologies. High-throughput screening (HTS) platforms are becoming increasingly sophisticated, moving beyond traditional 2D cell culture models. drugtargetreview.com The use of 3D spheroid tumor models in HTS can better mimic the physiological environment of tumors, leading to more predictive results for anticancer drug discovery. drugtargetreview.com
Furthermore, pathway-centric HTS approaches, which monitor the collective response of relevant genes to a specific disease phenotype, offer a powerful tool for identifying compounds with a desired mechanism of action. pnas.org Technologies like HTS², which utilizes high-throughput sequencing, can connect the phenotypic response of a compound to its molecular mechanism of action, facilitating the discovery of drugs that target specific cellular pathways. nih.gov
Chemical proteomics is another advanced technology that can provide a global, unbiased view of the drug-protein interaction profile of a compound. nih.gov This can help in identifying both on-target and off-target interactions, providing a deeper understanding of the compound's mechanism of action and potential side effects. The integration of these advanced screening and characterization technologies will be crucial for the efficient discovery and development of the next generation of this compound-based therapeutics.
Exploration of Novel Biological Pathways and Targets
While this compound derivatives have shown activity against known targets, a significant future direction is the exploration of novel biological pathways and targets. nih.gov The versatility of the quinoxaline scaffold allows for the design of compounds that can potentially interact with a wide range of biological molecules. nih.gov
Recent studies have identified novel targets for quinoxaline derivatives. For instance, some derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease and as activators of Sirt6, a protein with potential therapeutic applications in various diseases, including COVID-19. rsc.org The identification of NAD(P)H quinone dehydrogenase 1 (NQO1) as a gene associated with the response to multiple anticancer drugs suggests another potential target for quinoxaline-based compounds. plos.org
The development of targeted cancer therapies that interfere with specific cellular pathways involved in tumor growth is a major focus of modern drug discovery. nih.gov The ability to design quinoxaline derivatives that selectively target these pathways can lead to more effective and less toxic cancer treatments. researchgate.net The exploration of novel heterocyclic compounds for their ability to circumvent drug resistance mechanisms is also a critical area of research.
Development of Sustainable and Green Synthetic Routes
The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. pharmaceutical-technology.comewadirect.com This includes the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients like this compound. Key strategies include minimizing waste, using renewable feedstocks, and designing energy-efficient reactions. pharmaceutical-technology.com
Solvent-free reactions are a promising green chemistry approach, reducing hazardous waste and energy consumption. pharmafeatures.com Solid-state reactions, which occur without a solvent, are particularly valuable for producing different crystalline forms of drugs (polymorphs) which can affect their therapeutic properties. pharmafeatures.com The use of greener solvents, such as water or biodegradable alternatives like cyclopentyl methyl ether, is also being explored. vulcanchem.com
The development of novel catalytic systems is another important aspect of green synthesis. This includes the use of biocatalysts (enzymes) and earth-abundant metal catalysts to replace precious metal catalysts like palladium. pharmaceutical-technology.com Artificial intelligence is also being utilized to predict and optimize chemical reactions, further reducing waste and energy consumption. pharmaceutical-technology.com The adoption of these green synthetic routes will be crucial for the environmentally responsible production of this compound and its derivatives.
Deepening Understanding through Integrated Computational and Experimental Approaches
The synergy between computational and experimental methods is revolutionizing drug discovery and will be essential for advancing our understanding of this compound. cam.ac.uk Computational techniques, such as molecular modeling, virtual screening, and machine learning, can accelerate the identification and optimization of lead compounds. easychair.orgfrontiersin.org These methods allow researchers to predict the chemical properties and biological activities of new molecules before they are synthesized, saving time and resources.
Structure-based drug design, which relies on the 3D structure of a biological target, is a powerful computational approach for designing selective inhibitors. nih.gov Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are used when the 3D structure of the target is unknown. mdpi.com
The integration of these computational predictions with experimental validation is crucial for the successful development of new drugs. ui.ac.idmdpi.comscienceopen.com Experimental techniques, such as high-throughput screening and detailed biological assays, provide the necessary data to refine and validate the computational models. nih.gov This iterative cycle of computational design and experimental testing allows for a more rational and efficient drug discovery process, ultimately leading to a deeper understanding of the structure-activity relationships and mechanisms of action of this compound derivatives. researchgate.net
Q & A
What are the key synthetic strategies for preparing 4H-pyrrolo[2,3-b]quinoxaline derivatives, and how do reaction conditions influence yield and purity?
Basic Question
The synthesis of this compound derivatives often involves microwave-assisted cyclization of pyrrolo precursors with quinoxaline moieties. For example, halophenyl derivatives can be synthesized via a two-step process: (i) formation of pyrrolo intermediates using microwave irradiation (150°C, 30 min), followed by (ii) cyclization with quinoxaline derivatives under acidic conditions . Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., Lewis acids like FeCl₃) critically impact yield (reported 65–85%) and purity (>95% by HPLC).
Advanced Question
Advanced methods leverage transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed Suzuki or C–N coupling) to introduce substituents. For instance, Pd(OAc)₂/XPhos catalytic systems enable the synthesis of trisubstituted derivatives via sequential Suzuki coupling and annulation . Substrate scope limitations arise with bulky substituents (e.g., tert-butyl groups), reducing yields to 40–50%. Optimization of ligand-to-metal ratios (e.g., 1:2 Pd:ligand) and reaction time (24–48 h) is critical for regioselectivity .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Basic Question
Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) often stem from structural variations (e.g., substituent electronegativity or side-chain length). For example, dimethylaminoethyl side chains enhance DNA intercalation (e.g., B-220 derivative, IC₅₀ = 0.8 µM against herpes simplex virus), while hydroxyl groups reduce binding affinity . Standardized assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) are essential for cross-study comparisons.
Advanced Question
Mechanistic contradictions (e.g., intercalation vs. groove binding) require biophysical validation . Electric linear dichroism (ELD) and melting temperature (Tm) studies can distinguish binding modes. For instance, hypochromicity >20% at 260 nm and Tm increases >5°C confirm intercalation, while groove binders show minimal Tm shifts . Competitive assays with ethidium bromide further clarify binding mechanisms .
What methodologies are recommended for characterizing photophysical properties of this compound-based dyes?
Advanced Question
For photovoltaic applications (e.g., DSSCs), HOMO-LUMO energy levels are determined via cyclic voltammetry (CV) and DFT calculations. A dye containing a bithiophene linker exhibited a bandgap of 1.8 eV, with LUMO (-3.1 eV) aligned with TiO₂’s conduction band (-4.0 eV), enabling efficient electron injection . Aggregation effects are mitigated using co-adsorbents (e.g., chenodeoxycholic acid), reducing recombination losses.
How can green chemistry principles be applied to synthesize this compound derivatives?
Basic Question
Microwave-assisted reactions in aqueous-PEG solvents reduce environmental impact. A one-pot method using water-PEG (1:1) achieved 75% yield for dihydropyrrolo[1,2-a]quinoxalines at 80°C in 2 h, avoiding toxic organic solvents . Catalyst recycling (e.g., SnO₂@MWCNTs) improves sustainability, maintaining >90% efficiency over five cycles .
What experimental designs are optimal for studying DNA interaction of this compound derivatives?
Advanced Question
Combined spectroscopic and computational approaches are recommended:
- UV-Vis titration : Measure hypochromicity and binding constants (Kb) using calf thymus DNA (e.g., Kb = 1.2 × 10⁵ M⁻¹ for morpholinoethyl derivatives) .
- Molecular docking : Simulate binding modes with B-DNA (PDB: 1BNA), identifying favorable interactions (e.g., π-stacking with G-C bases) .
- Footprinting assays : Use DNase I or hydroxyl radicals to map sequence-specific binding .
How do substituents influence the electrochemical properties of this compound derivatives?
Advanced Question
Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower LUMO levels (-3.5 eV), enhancing electron transport in OLEDs. Conversely, electron-donating groups (e.g., -OCH₃) raise HOMO levels (-5.2 eV), improving hole-blocking efficiency. For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibited a bandgap of 2.4 eV, ideal for optoelectronic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
